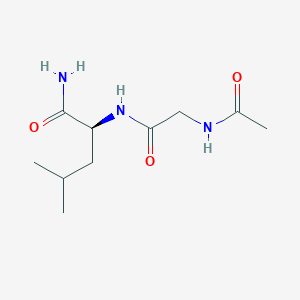

AC-Gly-leu-NH2

説明

“AC-Gly-leu-NH2” is a peptide that consists of three amino acids: Glycine (Gly), Leucine (Leu), and an acetyl group (Ac) at the N-terminus . It is a synthetic peptide, meaning it is not naturally occurring but is produced in a laboratory .

Synthesis Analysis

The synthesis of peptides like “this compound” typically involves stepwise elongation using methods such as the DCC (dicyclohexylcarbodiimide) method . The synthesis process can be complex and requires careful control of conditions to ensure the correct sequence of amino acids .

Molecular Structure Analysis

The molecular structure of “this compound” is determined by the sequence and properties of its amino acids. The peptide bond between the amino acids forms a backbone, with the side chains of the amino acids extending out from this backbone . The exact 3D structure can be influenced by various factors, including the properties of the amino acids and the conditions in which the peptide is found .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve the peptide bonds between the amino acids. These bonds can be broken down by enzymes known as peptidases, which can cleave the peptide into its constituent amino acids . The rate and extent of this breakdown can depend on various factors, including the specific peptidase and the conditions of the reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure and the properties of its amino acids. For example, the peptide’s solubility, stability, and reactivity can all be influenced by these factors .

科学的研究の応用

Understanding the Role in HIV-1 Protease Activity

The oligopeptide AC-Gly-Leu-NH2 has been studied in the context of HIV-1 protease activity. Research by Hyland et al. (1991) on various oligopeptide substrates, including Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2, sheds light on the reaction mechanism and kinetics of HIV-1 protease. This enzyme plays a crucial role in the life cycle of HIV, and understanding its interaction with substrates like this compound contributes to the development of effective treatments for HIV/AIDS (Hyland et al., 1991).

Glyprolines in Regulatory Tripeptides

Glyprolines, which include sequences like Gly-Pro-Leu, are integral in regulatory oligopeptides with diverse bioactivities. The work of Ashmarin (2007) highlights the significance of glyprolines in regulatory tripeptides, such as this compound. These peptides play a role in stabilizing regulatory oligopeptides in organisms and generating new spectra of bioactivities. This research is pivotal in developing new peptide-based medicinal drugs (Ashmarin, 2007).

Role in Probing Macromolecular Structure

Balaram et al. (1972) utilized Nuclear Overhauser effects (NOE) and circular dichroism (CD) techniques to study acyclic and cyclic peptides containing sequences like this compound. This research is crucial in understanding the conformational preferences and structural characteristics of such peptides, which has implications in protein engineering and molecular biology (Balaram, Bothner-By, & Dadok, 1972).

Investigating Hormonal Activity

Christensen, Carlsen, and Josefsson (1978) researched the red pigment-concentrating hormone (RPCH) and its analogs, including Ac-Pro-Gly-Trp-NH2 and Ac-Gly-Trp-NH2. This study contributes to understanding the hormonal regulation in crustaceans and the structural significance of terminal residues in such hormones (Christensen, Carlsen, & Josefsson, 1978).

Synthesis and Conformational Analysis

Research on the synthesis and conformational behavior of this compound and related peptides has been conducted by various scientists, including Hagen et al. (2009), who described the synthesis of peptides like Ac-Asp-Pro-Leu-Gly-NH2. These studies provide insights into the chemical properties and potential applications of such peptides in various scientific domains (Hagen, Loennechen, Sydnes, & Aasen, 2009).

Safety and Hazards

将来の方向性

The potential future directions for research on “AC-Gly-leu-NH2” could include further studies to understand its biological activity and potential therapeutic applications. For example, peptides can have a wide range of biological activities and can be used as drugs or drug targets in various diseases .

特性

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-6(2)4-8(10(11)16)13-9(15)5-12-7(3)14/h6,8H,4-5H2,1-3H3,(H2,11,16)(H,12,14)(H,13,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLRYEGVSCKUTI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876148 | |

| Record name | L-Leucinamide, N-acetylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34017-17-9 | |

| Record name | L-Leucinamide, N-acetylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

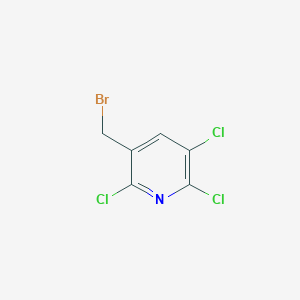

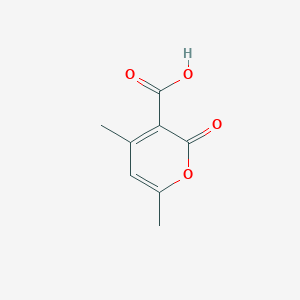

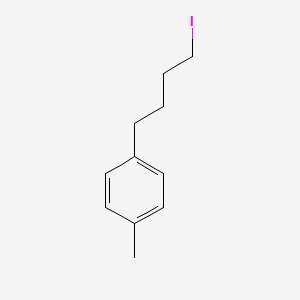

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)

![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)